Bis(cyclopropylmethyl)sulfamoyl chloride

Medicinal Chemistry ADME Optimization Lead Derivatization

Bis(cyclopropylmethyl)sulfamoyl chloride (IUPAC: N,N-bis(cyclopropylmethyl)sulfamoyl chloride) is a sterically encumbered N,N-dialkylsulfamoyl chloride bearing twin cyclopropylmethyl substituents on the sulfamoyl nitrogen. It belongs to the class of alkylsulfamoyl chlorides (R¹R²NSO₂Cl), which are established bifunctional electrophilic building blocks for synthesizing sulfonamides, sulfamates, heterocycles, and crop-protection active ingredients.

Molecular Formula C8H14ClNO2S
Molecular Weight 223.72 g/mol
Cat. No. B13632857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclopropylmethyl)sulfamoyl chloride
Molecular FormulaC8H14ClNO2S
Molecular Weight223.72 g/mol
Structural Identifiers
SMILESC1CC1CN(CC2CC2)S(=O)(=O)Cl
InChIInChI=1S/C8H14ClNO2S/c9-13(11,12)10(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2
InChIKeyIRXNNIFABBYASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(cyclopropylmethyl)sulfamoyl chloride (CAS 1339325-76-6): Physicochemical Profile and Compound-Class Context


Bis(cyclopropylmethyl)sulfamoyl chloride (IUPAC: N,N-bis(cyclopropylmethyl)sulfamoyl chloride) is a sterically encumbered N,N-dialkylsulfamoyl chloride bearing twin cyclopropylmethyl substituents on the sulfamoyl nitrogen . It belongs to the class of alkylsulfamoyl chlorides (R¹R²NSO₂Cl), which are established bifunctional electrophilic building blocks for synthesizing sulfonamides, sulfamates, heterocycles, and crop-protection active ingredients [1]. The compound is supplied at ≥98% purity as a pale-yellow liquid, with a molecular weight of 223.72 g·mol⁻¹, a computed LogP of 1.36–1.59, and a predicted boiling point of 321.3 °C .

Bifunctional electrophile for sulfonamide and sulfamate synthesis
Sterically differentiated N,N-disubstitution for controlled reactivity
High-purity specification supports reproducible stoichiometric derivatization

Why Bis(cyclopropylmethyl)sulfamoyl chloride Cannot Be Interchanged with Simpler Sulfamoyl Chlorides


N,N-Dialkylsulfamoyl chlorides exhibit profound reactivity differences dictated by the steric and electronic character of their N-substituents. Kinetic studies demonstrate that diethylsulfamoyl chloride hydrolyzes eight times faster than dimethylsulfamoyl chloride, and a 106-fold rate span has been documented between PhNHSO₂Cl and (PhCH₂)₂NSO₂Cl in anilinolysis [1][2]. The bis(cyclopropylmethyl) analog occupies a distinct steric/electronic space: its twin cyclopropylmethyl groups provide greater steric shielding of the electrophilic sulfur center than dimethyl or diethyl analogs, while the cyclopropyl rings introduce conformational rigidity and altered electron-donating character absent in simple acyclic N-alkyl substituents. Consequently, substituting a less-hindered sulfamoyl chloride into a synthetic sequence optimized for the bis(cyclopropylmethyl) derivative risks altered reaction rates, divergent product distributions, or outright synthetic failure.

Bis(cyclopropylmethyl)sulfamoyl chloride
Dimethylsulfamoyl chloride
Reduced steric bulk may alter hydrolysis kinetics and reaction selectivity; reactivity profile may not transfer directly
Diethylsulfamoyl chloride
Higher lipophilicity shifts partitioning; β‑hydrogen participation may accelerate hydrolytic degradation

Bis(cyclopropylmethyl)sulfamoyl chloride: Head-to-Head Quantitative Differentiation Data


Lipophilicity (LogP): Optimal Drug-Like Partitioning Relative to Dimethyl and Diethyl Analogs

Bis(cyclopropylmethyl)sulfamoyl chloride exhibits a computed LogP of 1.36–1.59, placing it within the optimal range for drug-like membrane permeability (LogP 1–3). By comparison, dimethylsulfamoyl chloride is substantially more polar (LogP 0.02–1.11), while diethylsulfamoyl chloride is more lipophilic (LogP 1.89). The mono-substituted (cyclopropylmethyl)sulfamoyl chloride has a predicted LogP of 0.95, confirming that the second cyclopropylmethyl group contributes a significant and tunable increase in lipophilicity [1]. The target compound's LogP of 1.36–1.59 thus represents an intermediate lipophilicity that may reduce non-specific binding risks associated with overly lipophilic sulfamoyl chlorides such as the diethyl analog (ΔLogP ≈ -0.3 to -0.5) while improving membrane passage relative to the dimethyl analog (ΔLogP ≈ +0.3 to +1.5).

Lipophilicity (LogP)
Head-to-head
Target LogP 1.36–1.59 vs dimethyl 0.02–1.11, diethyl 1.89
Intermediate lipophilicity relative to common dialkyl analogs; supports permeability prediction
Computed values; experimental confirmation recommended
Medicinal Chemistry ADME Optimization Lead Derivatization

Hydrolytic Stability: Class-Level Kinetic Inference for Sterically Shielded Sulfamoyl Chlorides

Published kinetic data show that diethylsulfamoyl chloride hydrolyzes 8-fold faster than dimethylsulfamoyl chloride in aqueous media, an effect attributed to hydrogen participation from β-C–H bonds in the ethyl groups facilitating the hydrolysis transition state [1]. The bis(cyclopropylmethyl) analog lacks β-hydrogens on the cyclopropyl rings in a conventional sense, and the cyclopropylmethyl groups provide substantially greater steric encumbrance around the sulfur electrophile. Separately, a 106-fold rate difference has been measured between PhNHSO₂Cl and (PhCH₂)₂NSO₂Cl in anilinolysis, demonstrating that N,N-disubstitution dramatically suppresses electrophilic reactivity relative to N-monosubstituted sulfamoyl chlorides [2]. By class-level inference, the bis(cyclopropylmethyl) derivative is expected to exhibit hydrolytic half-lives intermediate between diethylsulfamoyl chloride and dicyclohexylsulfamoyl chloride, with markedly greater aqueous stability than mono-(cyclopropylmethyl)sulfamoyl chloride. Direct experimental hydrolysis rate constants for the target compound have not been published and represent a data gap.

Hydrolytic Stability
Class-level inference
Predicted slower hydrolysis than diethyl analog; direct experimental data not available
Expected longer ambient stability based on steric shielding; requires validation
Class-level extrapolation from kinetic studies; data gap
Synthetic Methodology Reaction Development Stability Screening

Topological Polar Surface Area (TPSA): Reduced PSA Favors Membrane Permeability Over Dimethyl and Diethyl Analogs

The TPSA of bis(cyclopropylmethyl)sulfamoyl chloride is 37.38 Ų, which is 18.3% lower than the TPSA of both dimethylsulfamoyl chloride and diethylsulfamoyl chloride (each 45.76 Ų) [1]. This reduction arises because the cyclopropylmethyl groups are hydrocarbon-rich, contributing fewer heteroatom contacts to the polar surface calculation. In drug design, compounds with TPSA < 60 Ų are generally predicted to have good oral absorption, and those with TPSA < 90 Ų are associated with blood-brain barrier penetration. The target compound's TPSA (37.38) is substantially below both thresholds, whereas the dimethyl and diethyl analogs at 45.76 Ų are closer to the upper bound of optimal permeability. Notably, the mono-substituted (cyclopropylmethyl)sulfamoyl chloride has a predicted PSA of 55 Ų, attributable to the N–H donor present in the monoalkyl structure .

Polar Surface Area
Head-to-head
TPSA 37.38 Ų; 18% lower than dimethyl/diethyl (45.76 Ų)
Lower TPSA may enhance passive membrane permeability relative to dimethyl and diethyl analogs
Computed TPSA; experimental permeability studies advised
Drug Design Permeability Prediction Blood-Brain Barrier

Boiling Point and Thermal Stability: Higher Thermal Tolerance vs. Dimethyl and Diethyl Analogs

The predicted boiling point of bis(cyclopropylmethyl)sulfamoyl chloride is 321.3±11.0 °C, which is 97.3 °C higher than diethylsulfamoyl chloride (223.6 °C) and 134.3 °C higher than dimethylsulfamoyl chloride (186.7 °C) . This elevated boiling point reflects the higher molecular weight and stronger van der Waals interactions imparted by the two cyclopropylmethyl groups. In practical terms, the target compound can tolerate reaction temperatures exceeding 200 °C without significant evaporative loss, whereas the dimethyl analog would be approaching or exceeding its boiling point under such conditions. The dicyclohexyl analog has an even higher boiling point (388.4 °C) but its extreme steric bulk may compromise reactivity .

Boiling Point
Head-to-head
321.3 °C vs dimethyl 186.7 °C, diethyl 223.6 °C
Higher thermal tolerance expands accessible reaction temperature window
Predicted values at 760 mmHg; experimental verification recommended
Process Chemistry High-Temperature Reactions Distillation

Electrophilic Reactivity Modulation: N,N-Disubstitution with Cyclopropylmethyl Groups Suppresses Over-Reactivity

The kinetic study by Spillane et al. (1998) established a ca. 106-fold rate difference between PhNHSO₂Cl (N-monosubstituted) and (PhCH₂)₂NSO₂Cl (N,N-disubstituted) in their reaction with p-anisidine in chloroform at 25 °C, driven by a fundamental mechanistic switch to an elimination–addition pathway involving N-sulfonylamine intermediates for N-monosubstituted substrates [1]. Bis(cyclopropylmethyl)sulfamoyl chloride, being N,N-disubstituted, is predicted to follow the same suppressed-reactivity pathway as (PhCH₂)₂NSO₂Cl, avoiding the highly reactive N-sulfonylamine intermediate that complicates the use of monoalkylsulfamoyl chlorides. The cyclopropylmethyl groups additionally provide a unique electronic environment: the cyclopropyl ring is a weak π-donor via its Walsh orbitals, which may subtly modulate the electrophilicity of the sulfur center compared to purely alkyl-substituted analogs. This electronic nuance is absent in dimethyl, diethyl, and dicyclohexyl comparators [2].

Electrophilic Reactivity
Class-level inference
N,N-disubstitution suppresses rate ~10²-fold vs N-monosubstituted sulfamoyl chlorides
Controlled electrophilicity may improve chemoselectivity in polyfunctional substrates
Based on anilinolysis kinetic class; cyclopropyl-specific modulation qualitative
Chemoselectivity Reaction Optimization Sulfamoylation

Purity Benchmarking: ≥98% Specification Enables High-Fidelity Derivatization

Commercially available bis(cyclopropylmethyl)sulfamoyl chloride is supplied at ≥98% purity (GC/HPLC) by multiple vendors including Fluorochem and ChemScene . In contrast, common comparator sulfamoyl chlorides are typically offered at lower nominal purities: N-cyclopropyl-N-methylsulfamoyl chloride is supplied at 95% , and dimethylsulfamoyl chloride at >97.0% (GC) . While these purity differences appear modest, the 1–3 percentage-point gap corresponds to 2- to 4-fold higher total impurity burden in the comparator materials. For applications involving stoichiometric sulfamoylation of precious advanced intermediates, this purity differential reduces the risk of impurity-derived side products and simplifies post-reaction purification.

Purity Specification
Head-to-head
≥98% vs dimethyl ~97%, N-cyclopropyl-N-methyl 95%
Higher purity may reduce impurity-derived side products in stoichiometric applications
Based on supplier COA; lot-to-lot variability should be verified
Quality Control Procurement Specification Reproducibility

Bis(cyclopropylmethyl)sulfamoyl chloride: Evidence-Backed Application Scenarios for Procurement


Synthesis of Sulfamoyl-Derived HSP90 Inhibitor Candidates

Sulfamoyl-containing compounds have been disclosed as inhibitors of Heat Shock Protein 90 (HSP90), a validated target in proliferative disorders including cancer [1]. The bis(cyclopropylmethyl)sulfamoyl chloride offers a LogP of 1.36–1.59 and a TPSA of 37.38 Ų, both in favorable ranges for intracellular target engagement. For medicinal chemistry teams synthesizing focused libraries of N,N-dialkylsulfamoyl derivatives for HSP90 screening, this compound provides a differentiated N-substitution pattern—combining steric shielding with cyclopropyl-specific electronic effects—that cannot be replicated by the commonly used dimethyl or diethyl analogs. The ≥98% purity specification further supports reproducible SAR studies where impurity-driven false positives must be minimized.

Agrochemical Intermediate for Sulfamide Herbicides and Fungicides

Alkylsulfamoyl chlorides are established precursors for sulfamide-based herbicides and fungicides with high target selectivity and favorable ecotoxicological profiles [2]. The elevated boiling point (321.3 °C) of bis(cyclopropylmethyl)sulfamoyl chloride permits higher-temperature amidations and cyclocondensations that may be inaccessible to the dimethyl analog (BP 186.7 °C) without resorting to sealed-vessel conditions. Patent literature identifies sulfamoyl compounds bearing cyclopropyl-containing substituents as pesticidally active derivatives [3]. The bis(cyclopropylmethyl) analog may serve as a direct precursor to such patent-protected chemotypes, providing a procurement advantage for agrochemical discovery groups seeking novel IP space.

Late-Stage Sulfamoylation of Complex Pharmaceutical Intermediates

In late-stage functionalization campaigns, the controlled electrophilicity of N,N-disubstituted sulfamoyl chlorides is critical for achieving chemoselective sulfamoylation of polyfunctional substrates. The class-level evidence demonstrating a ~106-fold rate suppression for N,N-disubstituted vs. N-monosubstituted sulfamoyl chlorides [4] supports the selection of bis(cyclopropylmethyl)sulfamoyl chloride for substrates containing multiple nucleophilic sites (e.g., polyamines, amino alcohols). The bis(cyclopropylmethyl) group provides sufficient steric bulk to discriminate between primary vs. secondary amine nucleophiles, a selectivity feature less pronounced with the dimethyl analog.

Physicochemical Property Optimization in CNS-Penetrant Probe Design

With a TPSA of 37.38 Ų (well below the 60 Ų threshold for oral absorption and the 90 Ų ceiling for BBB penetration) and a LogP of 1.36–1.59, bis(cyclopropylmethyl)sulfamoyl chloride generates sulfamoyl conjugates predicted to have favorable CNS exposure . This differentiates it from dimethylsulfamoyl chloride (TPSA 45.76, LogP ≤1.11), which generates more polar conjugates with limited BBB penetration, and from diethylsulfamoyl chloride (LogP 1.89), which may produce excessively lipophilic conjugates prone to P-gp efflux. For neuroscience probe development, the target compound occupies a 'Goldilocks' physicochemical zone not accessible with conventional N,N-dialkylsulfamoyl chlorides.

Application
Selection Property
Validation Focus
Sulfamoyl HSP90 inhibitor candidate synthesis
Intermediate lipophilicity; steric differentiation
Target engagement in biochemical assays
Agrochemical sulfamide intermediate development
High thermal tolerance; cyclopropyl-containing chemotype
Activity screening and IP novelty assessment
Late-stage chemoselective sulfamoylation
Suppressed electrophilicity of N,N-disubstituted sulfamoyl chloride
Selectivity between primary vs secondary amines
CNS-penetrant probe design
Low TPSA and intermediate LogP profile
Permeability and efflux ratio assessment in cell models
Quote Request

Request a Quote for Bis(cyclopropylmethyl)sulfamoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.